molecular formula C14H18O2 B15168944 3-(4-Methylphenyl)prop-2-en-1-yl butanoate CAS No. 646068-11-3

3-(4-Methylphenyl)prop-2-en-1-yl butanoate

Cat. No.: B15168944
CAS No.: 646068-11-3
M. Wt: 218.29 g/mol
InChI Key: RPSHMACOHWGERP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)prop-2-en-1-yl butanoate is an organic compound with a complex structure that includes a butanoate ester linked to a prop-2-en-1-yl group, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)prop-2-en-1-yl butanoate typically involves the esterification of 3-(4-Methylphenyl)prop-2-en-1-ol with butanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)prop-2-en-1-yl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)prop-2-en-1-yl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-en-1-yl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

3-(4-Methylphenyl)prop-2-en-1-yl butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoate ester with a prop-2-en-1-yl group and a 4-methylphenyl substitution makes it a versatile compound with diverse applications.

Properties

CAS No.

646068-11-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-enyl butanoate

InChI

InChI=1S/C14H18O2/c1-3-5-14(15)16-11-4-6-13-9-7-12(2)8-10-13/h4,6-10H,3,5,11H2,1-2H3

InChI Key

RPSHMACOHWGERP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC=CC1=CC=C(C=C1)C

Origin of Product

United States

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